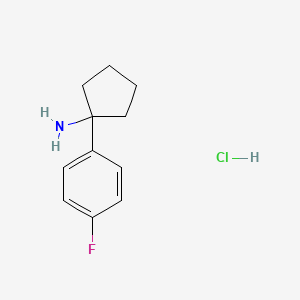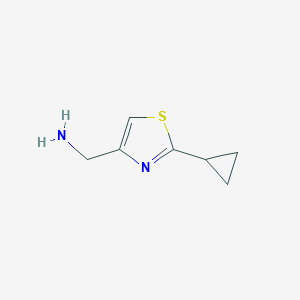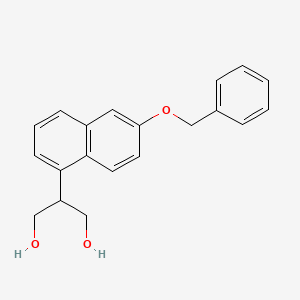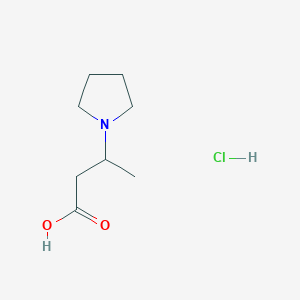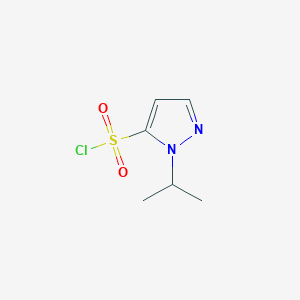![molecular formula C7H4BrN3O3 B1372157 2-ブロモ-7-ヒドロキシピラゾロ[1,5-a]ピリミジン-6-カルボン酸 CAS No. 1225375-60-9](/img/structure/B1372157.png)
2-ブロモ-7-ヒドロキシピラゾロ[1,5-a]ピリミジン-6-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
科学的研究の応用
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
作用機序
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds inhibit cdk2, thereby disrupting the cell cycle and inhibiting the growth of cancer cells .
Biochemical Pathways
Inhibition of cdk2 affects the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds that inhibit cdk2 can disrupt the cell cycle and inhibit the growth of cancer cells .
生化学分析
Biochemical Properties
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The compound’s interaction with these kinases can lead to the modulation of various cellular processes . Additionally, 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular metabolism and gene expression .
Cellular Effects
The effects of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid on cells are multifaceted. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By inhibiting specific kinases within this pathway, 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid can reduce cell proliferation and induce apoptosis in cancer cells . Furthermore, it can alter the expression of genes involved in cell cycle regulation, thereby impacting cellular metabolism and growth .
Molecular Mechanism
At the molecular level, 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, the compound can induce conformational changes in proteins, leading to altered function and activity . These interactions can result in the inhibition of enzyme activity, changes in gene expression, and modulation of cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .
Transport and Distribution
The transport and distribution of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, can enhance its ability to modulate gene expression and influence cellular processes .
準備方法
The synthesis of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by bromination and hydroxylation reactions. The reaction conditions often include the use of organic solvents such as pyridine and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
類似化合物との比較
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-Aryl-5-hydroxypyrazolo[1,5-a]pyrimidine: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system but differ in their specific ring structures and substituents, resulting in distinct properties and applications.
The uniqueness of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
2-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O3/c8-4-1-5-9-2-3(7(13)14)6(12)11(5)10-4/h1-2,10H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYGSUMETDEAHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN2C1=NC=C(C2=O)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

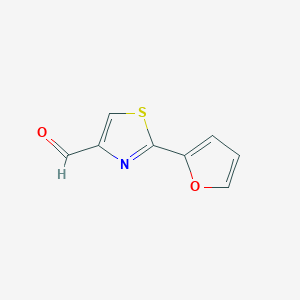
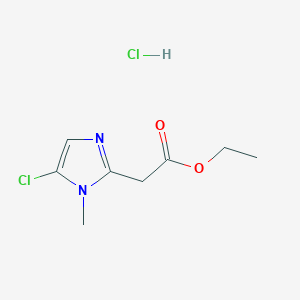
![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)

